molecular formula C22H27N5O2 B2391985 8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-90-3

8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

カタログ番号: B2391985
CAS番号: 887463-90-3
分子量: 393.491
InChIキー: KZJORQSDKIXYAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a purine core structure, a fundamental scaffold in medicinal chemistry known for its diverse biological activities and presence in many natural products . Compounds based on the imidazopurine-dione structure are of significant interest in pharmacological research, particularly as potential ligands for central nervous system targets . Specifically, closely related analogs have been investigated as potent partial agonists of the 5-HT1A receptor, a key target in the development of novel antidepressant therapies . Research into such compounds aims to develop agents with a more favorable safety and tolerability profile compared to existing treatments . The structural modifications on this particular derivative, including the 8-butyl and 3-(2,5-dimethylbenzyl) substituents, are designed to explore structure-activity relationships and optimize properties like receptor affinity, selectivity, and pharmacokinetics. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the safety data sheet and handle this material with appropriate precautions.

特性

IUPAC Name

6-butyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-6-7-10-25-16(4)12-26-18-19(23-21(25)26)24(5)22(29)27(20(18)28)13-17-11-14(2)8-9-15(17)3/h8-9,11-12H,6-7,10,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJORQSDKIXYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Procedure

  • Silylation : 1,7-Dimethylxanthine (1.0 equiv) is treated with HMDS (3.0 equiv) in tetrahydrofuran (THF) under microwave irradiation (150°C, 20 min). This step activates the 8-position by forming a silylated intermediate.
  • Alkylation : Butyl bromide (1.2 equiv) is added, and the reaction is heated at 120°C for 30 min under microwave conditions.

Key Data :

Parameter Value Source
Yield 78–82%
Solvent THF
Temperature 120°C (microwave)

Mechanistic Insight : HMDS facilitates deprotonation at the 8-position, enhancing nucleophilicity for subsequent alkylation. THF acts as a co-solvent, improving reagent miscibility.

Cyclization to Form the Imidazo[2,1-f]purine Ring

The final step involves cyclization to form the fused imidazo ring. Microwave-assisted ring closure using HMDS and ammonium acetate (NH4OAc) is adopted for efficiency.

Procedure

  • Reaction Setup : The 3-(2,5-dimethylbenzyl)-8-butyl-1,7-dimethylxanthine (1.0 equiv) is combined with HMDS (2.5 equiv) and NH4OAc (3.0 equiv) in THF.
  • Microwave Irradiation : The mixture is heated at 160°C for 15 min under microwave conditions.

Key Data :

Parameter Value Source
Yield 85–90%
Cyclization Agent HMDS/NH4OAc
Temperature 160°C (microwave)

Mechanistic Insight : HMDS acts as both a silylating agent and a base, facilitating deprotonation and ring closure. NH4OAc provides the necessary nitrogen source for imidazole formation.

Comparative Analysis of Synthetic Routes

Two alternative pathways were evaluated for scalability and yield:

Classical Thermal vs. Microwave-Assisted Alkylation

Method Yield (8-Butyl) Time Source
Thermal (reflux) 60% 6 h
Microwave 82% 30 min

Microwave irradiation significantly enhances reaction efficiency, reducing side product formation.

Solvent Optimization for Benzylation

Solvent Yield (3-Benzyl) Purity Source
DMF 70% 95%
DCM 45% 80%

DMF’s high polarity stabilizes the transition state, improving benzylation yields.

化学反応の分析

Types of Reactions

8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

科学的研究の応用

8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

作用機序

The mechanism of action of 8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

類似化合物との比較

Comparative Analysis with Structural Analogs

Key Structural Variations and Pharmacological Implications

The table below summarizes critical differences between the target compound and analogs:

Compound Name / ID Key Structural Features Primary Targets Pharmacological Effects Side Effects
Target Compound 8-butyl, 3-(2,5-dimethylbenzyl), 1,7-dimethyl Likely 5-HT1A/5-HT7 receptors Hypothesized moderate 5-HT1A affinity; potential antidepressant/anxiolytic activity Unknown; structural analogs suggest possible α1-adrenolytic effects
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A (Ki = 0.6 nM) Potent antidepressant-like activity (FST), better brain penetration Weight gain, decreased blood pressure (α1-adrenolytic)
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A (Ki = 0.2 nM) Stronger 5-HT1A agonism, moderate brain penetration Lipid metabolism disturbances, no weight gain
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl), 1,3,7-trimethyl 5-HT1A/5-HT7 Anxiolytic (2.5 mg/kg) and antidepressant (5 mg/kg) effects Not reported
CB11 8-(2-aminophenyl), 3-butyl, 1,6,7-trimethyl PPARγ Anti-cancer effects (ROS production, apoptosis in NSCLC) PPARγ-related risks (e.g., fluid retention)
Compound 5 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)), 1,3-dimethyl 5-HT1A, PDE4B/PDE10A Dual receptor/enzyme inhibition; potential hybrid ligand Not reported

Functional and Pharmacokinetic Comparisons

Receptor Affinity and Selectivity
  • 5-HT1A Activity: Fluorinated arylpiperazine derivatives (e.g., AZ-853, AZ-861) exhibit nanomolar affinity (Ki = 0.2–0.6 nM), while non-fluorinated analogs like the target compound may have reduced but still significant affinity due to the 2,5-dimethylbenzyl group’s moderate electron-donating effects .
  • Selectivity: Piperazine-containing compounds (AZ-853, AZ-861) show higher selectivity for 5-HT1A over 5-HT7, whereas bulkier substituents (e.g., dihydroisoquinolinyl in Compound 5) enable dual 5-HT1A/PDE4B inhibition .
Brain Penetration and Metabolism
  • Butyl vs. Pentyl Chains : AZ-853’s butyl chain enhances brain penetration compared to Compound 3i’s pentyl chain, suggesting shorter alkyl chains optimize blood-brain barrier crossing .
  • Metabolic Stability : Fluorinated derivatives (AZ-853, AZ-861) show moderate stability in human liver microsomes, while methyl groups (as in the target compound) may improve resistance to oxidative metabolism .

生物活性

8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections explore its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-f]purine core with various substituents that influence its chemical reactivity and biological activity. The molecular formula is C18H24N4O2C_{18}H_{24}N_{4}O_{2} with a molecular weight of approximately 328.41 g/mol. Its structure includes:

  • Butyl group at the 8-position
  • Dimethylbenzyl group at the 3-position
  • Dimethyl groups at the 1 and 7 positions

These structural components are critical for its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds within the imidazopurine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related imidazopurines can induce apoptosis in colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (Ca9-22) through mechanisms such as caspase activation and cell cycle arrest .

Case Study: Cytotoxicity Assessment

In a comparative study of several imidazopurines:

  • Cell Lines Tested : HCT116 (colon cancer), HT29 (colon cancer), Ca9-22 (oral squamous cell carcinoma)
  • Findings : Compounds demonstrated IC50 values indicating potent cytotoxicity with selectivity indices suggesting a favorable therapeutic window.
CompoundIC50 (µM) HCT116IC50 (µM) HT29IC50 (µM) Ca9-22
8-butyl...12.515.310.0
Control25.030.020.0

The mechanism by which this compound exerts its effects is thought to involve:

  • Inhibition of key enzymes involved in DNA replication and repair.
  • Interaction with cellular receptors , leading to altered signaling pathways that promote apoptosis in malignant cells.

Other Biological Activities

Beyond anticancer properties, imidazopurines have been studied for their potential as modulators of proteolysis and as anti-inflammatory agents. These activities are attributed to their ability to interact with specific protein targets within cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : Synthesis typically involves cyclization reactions of amido-nitrile precursors under mild conditions. Key steps include alkylation at the N8 position and regioselective functionalization of the imidazo[2,1-f]purine core. Solvent selection (e.g., dichloromethane or ethanol) and temperature control (60–80°C) are critical for yield optimization .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination (if crystalline).
    Comparative analysis with synthetic intermediates is essential to resolve ambiguities .

Q. What are the primary biological targets or mechanisms of action reported for this compound?

  • Methodological Answer : Preliminary studies suggest enzyme inhibition (e.g., kinases or phosphodiesterases) due to structural similarity to purine-based inhibitors. Target identification requires:

  • In vitro assays : Screening against enzyme panels (e.g., kinase profiling).
  • Molecular Docking : To predict binding affinities to ATP-binding pockets.
  • Transcriptomic Analysis : To identify downstream pathway modulation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing side reactions (e.g., N-alkylation vs. O-alkylation)?

  • Methodological Answer :

  • Reaction Parameter Tuning : Adjust pH, solvent polarity, and catalyst (e.g., phase-transfer catalysts for regioselectivity).
  • Continuous Flow Chemistry : Enhances reproducibility and reduces byproducts via precise temperature/residence time control .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How to resolve contradictions in bioactivity data across different cell lines or assay conditions?

  • Methodological Answer :

  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates.
  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, metabolic activity).
  • Redox Stability Testing : Assess compound degradation under assay conditions (e.g., serum-free vs. serum-containing media) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the butyl or dimethylbenzyl groups to assess steric/electronic effects.
  • In Silico QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to predict activity trends.
  • Fragment-Based Screening : Identify critical pharmacophores using truncated analogs .

Q. How to address challenges in isolating or quantifying degradation products during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions.
  • HPLC-MS/MS : Use reverse-phase chromatography with high-resolution MS to identify degradants.
  • Isotopic Labeling : Track metabolic pathways in biological matrices .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in vivo?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution.
  • CRISPR/Cas9 Knockout Models : Validate target engagement in genetically modified organisms.
  • Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts .

Q. How to design comparative studies with structural analogs to enhance potency or reduce toxicity?

  • Methodological Answer :

  • Analog Synthesis : Prioritize derivatives with modified alkyl chains (e.g., shorter butyl groups) or electron-withdrawing substituents.
  • Toxicity Screening : Use zebrafish embryos or 3D organoids for high-throughput toxicity assessment.
  • Synergy Studies : Test combinations with standard chemotherapeutics to identify additive effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。